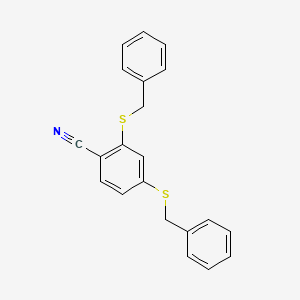

2,4-Bis(benzylthio)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Thioether Chemistry

Benzonitrile, a simple aromatic nitrile, serves as a versatile precursor in organic synthesis. The nitrile group (C≡N) is a valuable functional group that can be transformed into amines, amides, and carboxylic acids, making benzonitrile derivatives crucial building blocks for a wide array of more complex molecules. nih.govorgsyn.org Its aromatic ring can undergo various substitution reactions, allowing for the introduction of other functional groups that modulate its electronic and physical properties.

Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are known for their distinctive reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and can be oxidized to sulfoxides and sulfones. The presence of thioether moieties in a molecule can significantly influence its coordination properties with metal ions and its potential for use in materials with specific electronic or optical characteristics.

Significance of Dithioether-Functionalized Aromatic Nitriles in Modern Chemistry

The combination of a benzonitrile core with two thioether functionalities, as seen in 2,4-Bis(benzylthio)benzonitrile, creates a molecule with a unique set of properties. The nitrile group acts as an electron-withdrawing group, influencing the electron density of the aromatic ring, while the thioether groups can act as coordinating sites for metal ions. This dual functionality makes dithioether-functionalized aromatic nitriles intriguing candidates for several areas of modern chemistry.

Recent research has highlighted the potential of thioether-based polymers in biomedical applications, particularly as materials that respond to reactive oxygen species (ROS). rsc.org This responsiveness is due to the potential for the thioether linkage to be oxidized, leading to changes in the material's properties. While not directly studying this compound, this research underscores the potential for molecules containing thioether groups to be used in advanced, functional materials.

Furthermore, the coordination chemistry of ligands containing multiple thioether donors is a well-established field. These "N2S2" ligands, for example, can form stable complexes with a variety of transition metals, leading to compounds with interesting catalytic or material properties. nist.gov The dithioether benzonitrile structure could therefore serve as a novel ligand in coordination chemistry.

Scope and Research Objectives for this compound

The primary research objectives for a compound like this compound would logically focus on a few key areas. A foundational step is the development of an efficient and reliable synthetic route. A plausible method involves the nucleophilic aromatic substitution reaction between a dihalogenated benzonitrile, such as 2,4-dichlorobenzonitrile (B1293624), and benzyl (B1604629) mercaptan.

Following a successful synthesis, a thorough characterization of the compound is paramount. This would involve determining its fundamental physicochemical properties and acquiring detailed spectroscopic data. This foundational data is essential for any subsequent investigation into the compound's potential applications.

The exploration of its utility would likely center on its application as a building block in organic synthesis, its potential as a ligand for the formation of novel coordination complexes, and its viability as a monomer or functional component in the development of advanced materials. For instance, benzonitrile derivatives have been explored for their applications in Organic Light Emitting Diodes (OLEDs), suggesting a potential avenue of investigation for this compound. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(benzylsulfanyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NS2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVQVQHIOKTPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to 2,4-Bis(benzylthio)benzonitrile

The primary route for the synthesis of aryl thioethers like this compound involves the formation of carbon-sulfur bonds at the aromatic ring. Nucleophilic aromatic substitution is the most direct and commonly employed method.

The synthesis of this compound can be effectively achieved through nucleophilic aromatic substitution (SNAr) reactions. This pathway typically involves the reaction of a benzonitrile (B105546) derivative bearing suitable leaving groups at the C-2 and C-4 positions with a sulfur-based nucleophile, such as benzylthiol (phenylmethanethiol) or its corresponding thiolate.

A plausible and efficient starting material for this synthesis is 2,4-dichlorobenzonitrile (B1293624) or 2,4-difluorobenzonitrile. The halogen atoms at positions ortho and para to the electron-withdrawing nitrile group are activated towards nucleophilic attack. wikipedia.orgrsc.org The reaction is generally carried out in the presence of a base, which deprotonates the benzylthiol to form the more nucleophilic benzylthiolate anion. Common bases for this transformation include potassium carbonate, sodium hydroxide (B78521), or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

An alternative, yet similar, approach involves the displacement of nitro groups. acs.org Starting from 2,4-dinitrobenzonitrile, the nitro groups, being powerful electron-withdrawing groups, strongly activate the aromatic ring for SNAr. nih.gov The reaction with two equivalents of benzylthiolate would lead to the desired this compound. The choice between a dihalo- or dinitro-benzonitrile precursor often depends on the availability of the starting materials and the desired reaction conditions.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Precursor | Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| 2,4-Dichlorobenzonitrile | Benzylthiol | K₂CO₃ | DMF | This compound |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. chemistryforsustainability.org While a specific MCR for the direct synthesis of this compound has not been extensively reported, MCR strategies are widely used for the synthesis of other sulfur-containing heterocycles and aromatic compounds. chemistryforsustainability.orgrsc.orgrsc.org

For instance, strategies have been developed for the multicomponent synthesis of di-aryl dithiocarbamates and β-keto thioethers. rsc.orgrsc.org A study on the synthesis of 1,4-Bis[(substituted phenyl)-2,4-dithiobiureto]benzene highlights the potential of building complex dithio-substituted aromatic structures through a multi-component approach. ijsra.net The development of a novel MCR involving a suitable benzonitrile precursor, a sulfur source, and a benzylating agent could represent a future direction for the streamlined synthesis of this compound and its derivatives.

Advanced Synthetic Modifications and Derivatization

Once synthesized, this compound can serve as a platform for further structural diversification through reactions targeting either the benzonitrile or the benzylthio moieties.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. wikipedia.org These transformations allow for the elaboration of the this compound core into a range of derivatives.

Reduction to Amines: The cyano group can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov This opens up avenues for the synthesis of novel ligands, building blocks for pharmaceuticals, or precursors to other nitrogen-containing functional groups.

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzamide (B126) or benzoic acid derivative. This introduces a carboxylic acid functionality, which can be further modified through esterification or amide bond formation.

Formation of Tetrazoles: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. This transformation is significant in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.

Coordination Chemistry: Benzonitrile and its derivatives can act as ligands in coordination complexes with transition metals. wikipedia.org The nitrogen atom of the cyano group can coordinate to a metal center, and these complexes can serve as useful synthetic intermediates where the benzonitrile ligand can be easily displaced by a stronger ligand.

Table 2: Functionalization of the Benzonitrile Group

| Reagent(s) | Product Functional Group |

|---|---|

| LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| NaN₃, Lewis Acid | Tetrazole |

The benzylthio groups also offer sites for synthetic modification.

Oxidation: The sulfur atoms in the thioether linkages are susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide or a peroxy acid can selectively oxidize the sulfur to a sulfoxide (B87167). The use of stronger oxidizing agents can lead to the corresponding sulfone. These oxidized derivatives can have significantly different electronic and steric properties.

Cleavage of the Benzyl (B1604629) Group: The benzyl group is often employed as a protecting group for thiols due to its relative stability and the availability of methods for its removal. uiowa.edu Cleavage of one or both benzyl groups from this compound would yield the corresponding thiol or dithiol, which are valuable intermediates for the synthesis of other sulfur-containing compounds or for the formation of metal-organic frameworks.

Elucidation of Reaction Mechanisms

The primary synthetic route to this compound relies on the nucleophilic aromatic substitution (SNAr) mechanism. Understanding the intricacies of this mechanism is crucial for optimizing reaction conditions and predicting reactivity.

The classical SNAr mechanism is a two-step process: wikipedia.orgnih.gov

Addition of the Nucleophile: The nucleophile (benzylthiolate) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This addition step is typically the rate-determining step. The attack is facilitated by the presence of electron-withdrawing groups (like the nitrile group) at the ortho and para positions, which stabilize the resulting anionic intermediate. This intermediate is known as a Meisenheimer complex .

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride or nitro group).

Recent studies have revealed that not all SNAr reactions proceed through a distinct two-step mechanism. rsc.orgresearchgate.netnih.govresearchgate.net A concerted SNAr (cSNAr) mechanism has been proposed, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. nih.gov The operative mechanism, whether stepwise or concerted, is influenced by the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. rsc.orgnih.gov

In some cases, particularly with less activated aromatic systems and strong bases, a benzyne (B1209423) mechanism can occur. masterorganicchemistry.com This elimination-addition pathway involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. However, for a substrate like 2,4-dichlorobenzonitrile, the SNAr pathway is the most probable.

Mechanistic Studies of Nitrile Group Reactivity

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. encyclopedia.pub Its reactivity in "this compound" is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom, a characteristic that can be represented by resonance structures showing a partial positive charge on the carbon. iscnagpur.ac.inacs.org This electrophilicity makes it susceptible to attack by nucleophiles.

The reactivity of the nitrile can be significantly modulated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of "this compound," the two benzylthio groups (-SCH₂Ph) are generally considered to be electron-donating through resonance, which would be expected to decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. However, the precise electronic influence can be complex and may also involve inductive effects.

Mechanistic studies on related aromatic nitriles have shown that they can react with nucleophiles such as amines, thiols, and hydroxide ions. encyclopedia.pubrsc.org For instance, the reaction with a cysteine residue can form a thioimidate intermediate, which can then evolve into other products. rsc.org The hydrolysis of aromatic nitriles to either amides or carboxylic acids can be catalyzed by either acid or base. aip.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating attack by a weak nucleophile like water. aip.org Conversely, base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon. aip.org

The presence of the benzylthio groups at the ortho and para positions relative to the nitrile is expected to influence the regioselectivity of reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, by directing incoming electrophiles to the positions activated by the electron-donating thioether groups. youtube.com

A summary of factors influencing nitrile group reactivity is presented in the table below.

| Factor | Influence on Nitrile Reactivity | Reference |

| Electronic Nature of Substituents | Electron-donating groups decrease electrophilicity, while electron-withdrawing groups increase it. | masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles react more readily with the electrophilic nitrile carbon. | encyclopedia.pub |

| Catalysis | Acid or base catalysis can facilitate reactions such as hydrolysis. | aip.org |

| Steric Hindrance | Bulky substituents near the nitrile group can hinder the approach of nucleophiles. |

Investigation of Thioether Linkage Reactions

The thioether linkages (C–S–C) in "this compound" are another key site for chemical reactivity. The sulfur atoms in the thioether groups possess lone pairs of electrons, making them nucleophilic and susceptible to oxidation.

Common reactions involving thioether linkages include oxidation to sulfoxides and subsequently to sulfones. These oxidation reactions can be achieved using a variety of oxidizing agents. Another significant reaction is the cleavage of the carbon-sulfur bond. The benzylthio group, in particular, can be cleaved under various conditions. Reductive cleavage, for instance, using sodium in liquid ammonia, can yield the corresponding thiol. nih.gov Oxidative methods can also be employed for cleavage. nih.gov Furthermore, catalytic methods, such as those employing palladium catalysts, are often used for the hydrogenolysis of benzyl ethers, and similar principles can be applied to benzyl thioethers, although the sulfur can sometimes poison the catalyst. nih.gov The cleavage of benzyl phenyl ether has been studied mechanistically, showing pathways involving hydrolysis or hydrogenolysis depending on the catalytic system. researchgate.net

The table below outlines potential reactions of the thioether linkages.

| Reaction Type | Description | Potential Reagents | Reference |

| Oxidation | The sulfur atom is oxidized to form a sulfoxide or a sulfone. | Peroxy acids, hydrogen peroxide | |

| Reductive Cleavage | The C-S bond is cleaved to form a thiol. | Sodium in liquid ammonia | nih.gov |

| Oxidative Cleavage | The thioether is oxidized, leading to the cleavage of the C-S bond. | Various oxidizing agents | nih.gov |

| Hydrogenolysis | Catalytic cleavage of the C-S bond using hydrogen. | H₂, Pd/C (potential for catalyst poisoning) | nih.gov |

Theoretical Mechanistic Predictions (e.g., Density Functional Theory, Molecular Electron Density Theory)

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like "this compound." Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are prominent methods used for these mechanistic investigations.

Density Functional Theory (DFT)

DFT calculations can be used to model the electronic structure of "this compound" and predict its reactivity. researchgate.netmdpi.com Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as an electron donor or acceptor. The LUMO is often centered on the nitrile group, indicating its electrophilic character, while the HOMO may have significant contributions from the sulfur atoms and the aromatic ring, highlighting potential sites for electrophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for non-covalent interactions and reactive encounters.

Fukui Functions: These are used to predict the most reactive sites for nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the atoms most susceptible to reaction.

Reaction Energy Profiles: DFT can be used to calculate the energy changes along a proposed reaction pathway, including the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed mechanistic picture of processes like nucleophilic attack on the nitrile group or cleavage of the thioether linkage. researchgate.net DFT studies on related systems, such as the effect of substituents on the C-C bond activation of benzonitrile, demonstrate the utility of this approach. researchgate.net

Molecular Electron Density Theory (MEDT)

MEDT offers an alternative perspective on chemical reactivity, focusing on the changes in electron density along the reaction path rather than on molecular orbital interactions. encyclopedia.pubnih.gov This theory posits that the capacity for electron density to change is the primary driver of reactivity. nih.gov Key concepts within MEDT include:

Global Electron Density Transfer (GEDT): In polar reactions, there is a net transfer of electron density from the nucleophile to the electrophile. The magnitude of the GEDT at the transition state is a measure of the reaction's polarity. nih.gov

Topological Analysis of the Electron Localization Function (ELF): The ELF provides a method for mapping the electron localization in a molecule, revealing the positions of core electrons, covalent bonds, and lone pairs. Analysis of the changes in the ELF along a reaction coordinate can describe the process of bond formation and breaking in detail. rsc.org

For "this compound," an MEDT study could provide a detailed understanding of how the electron density redistributes during reactions, for example, during a nucleophilic attack on the nitrile carbon or an electrophilic attack on the aromatic ring. This would offer a complementary view to the orbital-based descriptions provided by other theoretical models.

The following table summarizes the application of these theoretical methods to the study of "this compound".

| Theoretical Method | Application to "this compound" | Predicted Insights | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, frontier orbitals, and reaction pathways. | Identification of reactive sites, prediction of activation energies, and elucidation of reaction mechanisms. | researchgate.netmdpi.com |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes along a reaction coordinate. | Detailed description of bond formation/breaking and the role of electron density transfer in reactivity. | encyclopedia.pubnih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure, bonding, and electronic properties. For a novel or uncharacterized compound such as 2,4-Bis(benzylthio)benzonitrile, a suite of spectroscopic techniques would be employed to provide a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR would be the primary experiments. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzonitrile (B105546) ring and the two benzylthio groups. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and the connectivity of neighboring protons, respectively.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of their substituents. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data, which is currently unavailable.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Benzonitrile) | 7.0 - 8.0 | 110 - 140 |

| Aromatic CH (Benzyl) | 7.2 - 7.5 | 125 - 130 |

| Methylene (B1212753) CH₂ | 4.0 - 4.5 | 35 - 45 |

| Quaternary C (Benzonitrile) | - | 100 - 150 |

| Quaternary C (Benzyl) | - | 135 - 140 |

| Nitrile CN | - | 115 - 120 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the presence of specific functional groups.

The FT-IR and FT-Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration would appear as a sharp, intense band in the region of 2220-2260 cm⁻¹. The C-S stretching vibrations of the thioether linkages would be expected in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The CH₂ stretching and bending vibrations from the benzyl (B1604629) groups would also be present.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data, which is currently unavailable.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| C-S (Thioether) | Stretching | 600 - 800 |

Electronic Absorption (UV-Vis) Spectroscopy and Optoelectronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic structure and conjugation of a compound.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic rings and potentially n→π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands would be characteristic of the chromophores present in the molecule. The extent of conjugation between the benzonitrile core and the benzylthio substituents would influence the energy of these electronic transitions.

Advanced Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that provides information about the elemental composition, chemical bonding, and electronic properties of a material at the nanoscale. EELS analyzes the energy distribution of electrons that have passed through a thin sample.

An EELS analysis of this compound would provide elemental maps of carbon, nitrogen, and sulfur, confirming their spatial distribution within the molecular structure. The fine structure of the core-loss edges could provide information about the local chemical environment and oxidation states of these elements.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Supramolecular Architecture

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms in the crystal lattice.

The crystal structure would reveal the precise bond lengths and angles of the molecule, confirming its connectivity. It would also provide information about the conformation of the benzylthio groups relative to the benzonitrile ring. Furthermore, the analysis would elucidate the supramolecular architecture, revealing how the molecules pack in the solid state and identifying any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing.

Analysis of Intermolecular Interactions

The crystal packing of organic molecules is governed by a variety of intermolecular interactions. In the case of benzonitrile derivatives, these forces are a complex interplay of different strengths and directional preferences.

Hydrogen Bonding: While conventional, strong hydrogen bonds are absent in the structure of this compound due to the lack of classic donor groups like O-H or N-H, weaker C-H···N and C-H···S hydrogen bonds are significant in stabilizing the crystal lattice. The nitrogen atom of the nitrile group and the sulfur atoms of the benzylthio substituents can act as hydrogen bond acceptors. Spectroscopic investigations, particularly infrared spectroscopy, can indicate the presence of such interactions through shifts in the vibrational frequencies of the C-H bonds involved. The propensity for the C≡N group to participate in hydrogen bonding is a well-documented phenomenon in related structures. For instance, studies on water complexes of 4-ethynylbenzonitrile have shown that water interacts with the π electron density of the C≡N group, forming quasiplanar cyclic complexes involving C-H···O and O-H···π hydrogen bonds nih.gov.

Theoretical calculations on benzonitrile dimers have shown that anti-face-to-face and slipped-parallel configurations are energetically favorable, with interaction energies influenced by the competition between H-π, CN-π, and π-π interactions. banglajol.info For example, the anti-face-to-face benzonitrile-benzonitrile dimer exhibits a minimum interaction energy of -11.51 kcal/mol at a distance of 3.41 Å. banglajol.info In the crystal packing of related compounds like 2-(4-Methylphenyl)benzonitrile, weak intermolecular π–π stacking interactions are observed with centroid–centroid distances of 3.8172 (12) and 3.9349 (12) Å. nih.gov It is highly probable that similar π-π stacking arrangements, involving both the benzonitrile and benzyl rings, are present in the crystal structure of this compound, playing a crucial role in the supramolecular assembly.

Table 1: Theoretical Interaction Energies for Benzonitrile Dimers

| Configuration | Minimum Distance (Å) | Minimum Energy (kcal/mol) |

|---|---|---|

| Anti-Face-to-Face | 3.41 | -11.51 |

| Face-to-Face | 3.48 | -8.15 |

| Slipped Parallel | Not Specified | More stable than FF |

| T-Shaped | 2.45 | 4.85 |

Co-crystallization Studies with Benzonitrile Derivatives

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and to study molecular recognition phenomena. ijper.orgamazonaws.comnih.gov This process involves crystallizing two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. nih.gov The interactions governing the formation of co-crystals are typically non-covalent, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the broader field of benzonitrile derivatives has been a subject of such investigations. A notable example involves the use of a supramolecular macrocycle, F nih.govA1-[P(O)Ph]3, which demonstrates precise recognition of various benzonitrile derivatives through co-crystallization. nih.gov This host molecule forms "key-lock" complexes with different benzonitrile guests, driven by non-covalent interactions. nih.gov

In these co-crystals, the benzonitrile fragment of the guest molecule is specifically bound within the cavity of the host macrocycle. The interactions stabilizing these complexes include π-π stacking between the benzene (B151609) ring of the benzonitrile derivative and the fluorene moiety of the macrocycle, as well as multiple C-H···N interactions involving the terminal cyanide group. nih.gov This research underscores the potential of the benzonitrile functional group to act as a reliable synthon for building complex supramolecular architectures through co-crystallization.

The principles demonstrated in these studies suggest that this compound, with its benzonitrile core and additional aromatic groups, would be a promising candidate for forming co-crystals with suitable co-formers. The benzylthio groups could offer additional sites for intermolecular interactions, potentially leading to novel supramolecular structures with tailored properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. windows.net This is achieved by finding the lowest energy state of the molecule's electron density. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). windows.netresearchgate.net

The optimization process calculates key structural parameters. For 2,4-Bis(benzylthio)benzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles of the central benzonitrile (B105546) ring, the sulfur bridges, and the benzyl (B1604629) groups. The stability of the resulting geometry is confirmed when all calculated vibrational frequencies are positive, indicating that the structure corresponds to a true energy minimum on the potential energy surface. windows.net The correlation between calculated and experimental data for similar molecules is often very high, validating the accuracy of the DFT method. windows.net

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Calculated using DFT/B3LYP method.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-CN | ~1.44 Å |

| C≡N | ~1.16 Å | |

| C-S | ~1.78 Å | |

| S-CH₂ | ~1.83 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-S | ~120° |

| C-S-CH₂ | ~103° | |

| C-C-CN | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich benzylthio groups, particularly the sulfur atoms with their lone pairs of electrons. The LUMO is likely distributed over the electron-withdrawing benzonitrile core. This spatial separation of frontier orbitals is characteristic of a donor-acceptor system, which can lead to interesting electronic properties.

Table 2: Illustrative Frontier Molecular Orbital Energies Calculated for a similar substituted benzonitrile system.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It investigates intramolecular charge transfer (ICT) by examining the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). researchgate.netmalayajournal.org

Table 3: Key NBO Donor-Acceptor Interactions in a Thioether-Substituted Aromatic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (S) | π* (C-C)aromatic | ~5.5 | Lone Pair → Antibonding π |

| π (C-C)aromatic | π* (C-C)aromatic | ~20.1 | π → Antibonding π |

| π (C-C)aromatic | π* (C≡N) | ~2.2 | π → Antibonding π |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen atom of the nitrile group and, to a lesser extent, the sulfur atoms. The most positive potential (blue) would be located on the hydrogen atoms, particularly those of the methylene (B1212753) bridges and the aromatic rings. This map provides a clear, intuitive guide to the molecule's chemical reactivity. researchgate.net

Molecules with significant intramolecular charge transfer, a large dipole moment, and extended π-conjugation often exhibit nonlinear optical (NLO) properties. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ub.ac.id These values indicate how the molecule's charge distribution is distorted by an external electric field.

A high hyperpolarizability value (β) suggests that the material may have strong NLO activity, making it a candidate for applications in optoelectronics and photonics. ub.ac.id Given the donor-acceptor structure of this compound (benzylthio groups as donors, benzonitrile as acceptor), it is predicted to possess notable NLO properties. Calculations would likely show a significant β value, stemming from the efficient ICT from the sulfur atoms to the nitrile group through the aromatic system.

Molecular Dynamics and Simulation

While quantum calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. chemrxiv.org This provides insight into the bulk properties of the material in the liquid or solid state. MD simulations of benzonitrile and its derivatives have been used to understand properties like local structure and molecular orientation. stanford.eduresearchgate.net

An MD simulation of this compound would involve placing hundreds of molecules in a simulation box and applying a force field to describe the interactions between them. The simulation would track the positions and velocities of all atoms over time, governed by the laws of classical mechanics. chemrxiv.org Such simulations can reveal important structural motifs, such as the tendency for benzonitrile rings to stack in an anti-parallel fashion due to Coulombic interactions between the nitrile group of one molecule and the hydrogen atoms of another. stanford.eduresearchgate.net This information is critical for understanding the macroscopic properties of the material.

Conformational Analysis and Flexibility Studies

The conformational landscape of "this compound" is primarily dictated by the rotational freedom around the C-S-C and C-C bonds of the benzylthio substituents. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them.

The flexibility of the benzyl groups is a key aspect of the molecule's structure. In similar benzyl-substituted heterocyclic compounds, it has been observed that the benzyl group can adopt various conformations, with the phenyl ring positioned over the heterocyclic ring or pointing away from it. ethz.ch The relative stability of these conformers is often influenced by subtle steric and electronic interactions. ethz.ch For "this compound", the two benzylthio groups can lead to a complex potential energy surface with multiple local minima.

Computational methods, such as Density Functional Theory (DFT), are well-suited for exploring these conformational possibilities. By systematically rotating the dihedral angles of the benzylthio groups and calculating the corresponding energies, a potential energy surface can be mapped. This allows for the identification of the global minimum energy structure and other low-energy conformers that may be populated at room temperature. The energy differences between these conformers are typically small, suggesting that the benzyl groups may be relatively free to rotate under ambient conditions. ethz.ch

Table 1: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Flexibility |

| C(aryl)-C(benzyl)-S-C(phenyl) | Rotation around the C-S bond | High |

| S-C(benzyl)-C(phenyl)-C(phenyl) | Rotation of the phenyl group | High |

| C(benzonitrile)-C-S-C(benzyl) | Rotation around the C-S bond | High |

This table is illustrative and based on the general principles of conformational analysis for similar molecules.

Interaction Modeling within Material Systems

Understanding how "this compound" interacts with other molecules or within a material matrix is crucial for predicting its bulk properties. Interaction modeling can simulate these interactions, providing insights into crystal packing, host-guest complexation, and intermolecular forces.

Recent studies have shown that benzonitrile derivatives can form specific and complementary key-lock complexes with macrocyclic hosts. nih.gov These interactions are often driven by π-π stacking between the electron-rich benzene (B151609) ring of the benzonitrile moiety and the host molecule. nih.gov In the case of "this compound", the presence of two benzylthio groups and a benzonitrile ring offers multiple sites for non-covalent interactions, including π-π stacking, C-H···π interactions, and sulfur-aromatic interactions.

Molecular dynamics (MD) simulations and DFT calculations can be employed to model these interactions. nih.gov For instance, DFT can be used to calculate the binding energies of dimers or larger clusters of "this compound" to understand its self-assembly behavior. MD simulations can provide a dynamic picture of how the molecule behaves in a condensed phase or in the presence of other chemical species, revealing information about its solubility and compatibility with other materials. nih.gov

Theoretical Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as vibrational and electronic spectra.

Computational Vibrational Spectroscopy

The vibrational spectrum of "this compound" can be predicted using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data to aid in the assignment of spectral bands.

For complex molecules, it is common to use scaling factors to improve the agreement between theoretical and experimental frequencies, which can be affected by factors like anharmonicity and intermolecular interactions in the solid state. rsc.org The calculated spectrum would be expected to show characteristic vibrational modes for the nitrile (C≡N) group, the C-S stretching of the thioether linkages, and various vibrations associated with the aromatic rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2230 |

| C-S | Stretching | 600-800 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

Note: These are approximate ranges based on typical values for these functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. researchgate.netresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical absorption spectrum.

For "this compound", the electronic transitions are expected to be of a π-π* and n-π* character, primarily involving the aromatic rings and the nitrile group. The sulfur atoms of the benzylthio groups may also participate in these transitions through their lone pair electrons. The calculations can reveal the nature of the excited states, identifying which molecular orbitals are involved in the electronic transitions. This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics or as a fluorescent probe. The choice of the functional and basis set in TD-DFT calculations is critical for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost. nih.gov

Applications in Materials Science and Catalysis

Utilization as a Precursor in Materials Synthesis

The molecular architecture of 2,4-Bis(benzylthio)benzonitrile makes it a candidate building block for more complex molecular structures and functional materials.

While specific research detailing the polymerization of this compound is not extensively documented, its structural components are relevant to the field of organic electronics. Organic semiconductors are fundamental to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The development of new organic semiconductor materials is a continuous effort to achieve specific thermal, redox, and optical properties. researchgate.net Thiophene-containing polymers and other sulfur-containing organic molecules are widely explored for these applications due to their favorable electronic properties and ability to self-assemble. sigmaaldrich.com For instance, the ring-opening polymerization of thio-substituted lactones has been used to create perfectly isotactic polythioesters, which are valuable materials. chemrxiv.org

The benzonitrile (B105546) group is also a common fragment in molecules designed for organic electronics. mdpi.com Given these precedents, this compound could theoretically serve as a monomer or a precursor for creating polymers with both thioether and nitrile functionalities, potentially leading to materials with tailored electronic and optical characteristics suitable for semiconductor applications. researchgate.netsigmaaldrich.com

Nanomaterials, such as quantum dots (QDs) and catalytic nanoparticles, represent a significant area of materials science. mdpi.com QDs are semiconductor nanocrystals, and their properties can be tuned by surface functionalization with organic ligands. nih.gov Ligands containing sulfur atoms are often used to cap QDs, influencing their stability and electronic properties. While direct integration of this compound into nanomaterials has not been specifically reported, its thioether groups suggest its potential as a surface ligand for passivating metal or semiconductor nanoparticles.

The synthesis of dyes and pigments often involves the chemical modification of chromophoric systems. Trisubstituted ethylenes, for instance, have been prepared through Knoevenagel condensation of substituted benzaldehydes with compounds containing active methylene (B1212753) groups, such as 2-methoxyethyl cyanoacetate. chemrxiv.org These reactions create molecules with extended conjugation, which is a key feature of many dyes.

The benzonitrile unit is a component of some complex organic molecules used in various applications. chemrxiv.org Although there is no direct evidence of this compound being used as a dye or pigment itself, its structure could be modified to create chromophoric systems. The presence of the electron-withdrawing nitrile group and the sulfur-containing benzylthio groups could influence the electronic transitions within a larger conjugated system, thereby affecting its color and other photophysical properties.

Role in Ligand Chemistry and Coordination Compounds

The nitrile and thioether groups in this compound make it a versatile ligand for forming coordination complexes with a wide range of metal ions.

Benzonitrile and its derivatives are well-established ligands in coordination chemistry. researchgate.net The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. The resulting metal-nitrile bond is typically linear. A well-known example is bis(benzonitrile)palladium(II) chloride, [(C₆H₅CN)₂PdCl₂], a common precursor and catalyst in organic synthesis. sigmaaldrich.com

The synthesis of metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. journalajst.comnih.gov For instance, complexes have been synthesized using ligands that contain both triazole (N-donor) and carboxylic acid (O-donor) groups, demonstrating how multiple functional groups can coordinate to metal centers. nih.gov Similarly, this compound offers multiple potential coordination sites: the nitrile nitrogen and the two sulfur atoms of the benzylthio groups. It could act as a monodentate ligand, coordinating solely through the nitrile nitrogen, or as a multidentate ligand, potentially bridging two metal centers or chelating a single metal center, although chelation would likely involve a large and potentially strained ring. The precise coordination mode would depend on the metal ion, the reaction conditions, and the stoichiometry.

| Coordination Mode | Donating Atom(s) | Potential Structure | Comment |

|---|---|---|---|

| Monodentate | N (nitrile) | Terminal L-M | Most common mode for simple benzonitriles. |

| Bidentate Bridging | N, S | M-L-M' | Ligand bridges two different metal centers. |

| Tridentate Bridging | S, N, S | M-L-M' | Ligand bridges two metal centers using all three donor sites. |

Metal complexes derived from benzonitrile ligands are important catalysts. As mentioned, bis(benzonitrile)palladium(II) chloride is a versatile catalyst used in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com The benzonitrile ligands in this complex are labile and can be easily displaced by other substrates, making it an excellent precursor for generating catalytically active palladium(0) species.

If this compound were used as a ligand, the resulting metal complexes could also exhibit catalytic activity. researchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group and the sulfur-donating thioether groups, would modulate the reactivity of the metal center. For example, a palladium complex of this compound might show different catalytic activity or selectivity compared to the standard bis(benzonitrile)palladium(II) chloride in cross-coupling reactions. The thioether groups could either remain as spectator ligands or participate in the catalytic cycle, potentially stabilizing certain intermediates. The synthesis of such complexes would be the first step toward exploring their potential as catalysts in organic transformations. rsc.org

Catalytic Transformations

The unique structure of this compound, featuring a benzonitrile core with two benzylthio substituents, suggests potential for diverse catalytic transformations. The electron-withdrawing nature of the nitrile group and the presence of sulfur atoms, which can interact with transition metals, make it an interesting candidate for various catalytic cycles.

Transition metal catalysis, particularly with nickel and palladium, is fundamental to many cross-coupling reactions. These metals are crucial for synthesizing complex molecules, with ligands and bases playing a pivotal role in optimizing reaction outcomes. For instance, nickel-catalyzed photoredox reactions have been shown to be effective for C–O and C–N bond formation with a variety of nucleophiles. Although not directly involving this compound, these methodologies highlight the potential for activating similar C-S bonds under catalytic conditions.

Palladium-catalyzed cross-coupling reactions of benzyl (B1604629) bromides with diazoesters have been described for the stereoselective synthesis of (E)-α,β-diarylacrylates. This demonstrates the reactivity of benzyl groups in palladium catalysis, which could be analogous to the benzylthio groups in the target molecule.

Below is a table summarizing representative cross-coupling reactions where substrates with similar functionalities to this compound could theoretically be employed.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Potential Relevance |

| Nickel/Visible Light | Aryl Halide | Phenol/Amine | Diaryl Ether/Amine | Activation of C-S bonds for C-O/C-N coupling. |

| Palladium(0) | Benzyl Bromide | Diazoester | (E)-α,β-diacrylate | Reactivity of benzyl groups in cross-coupling. |

It is important to note that these are hypothetical applications, and further research would be required to validate the utility of this compound in these contexts.

The field of organic synthesis catalysis is vast, with continuous development of new methods for constructing molecular complexity. The benzonitrile and thioether functionalities within this compound suggest several avenues for investigation in specific catalytic transformations beyond standard cross-coupling reactions.

The synthesis of benzonitriles themselves is an active area of research. Catalytic approaches to benzonitrile synthesis often involve the functionalization of C-H bonds or the conversion of other functional groups. While this compound is a product, its core structure is relevant to studies on the stability and reactivity of the nitrile group under various catalytic conditions.

The thioether linkages present opportunities for catalytic cleavage or transformation. For example, copper catalysis has been utilized for the formation of benzyl thioethers from benzyl alcohols and thiols. A reverse reaction, the catalytic cleavage of the C-S bond in this compound, could potentially be explored to generate other functionalized benzonitriles or thiols.

The following table outlines potential catalytic transformations that could be investigated for this compound, based on known catalytic methods for related compounds.

| Catalytic Method | Substrate Type | Transformation | Potential Product from this compound |

| Reductive Cleavage | Thioether | C-S Bond Scission | 2,4-Dimercaptobenzonitrile |

| Oxidative Addition | Aryl Thioether | C-S Bond Activation | Aryl-metal complex for further functionalization |

| Directed C-H Functionalization | Benzonitrile | Ortho-functionalization | Introduction of new substituents on the benzene (B151609) ring |

These potential applications remain speculative without direct experimental validation. The interplay between the nitrile and benzylthio groups would likely influence the reactivity and selectivity in any proposed catalytic cycle, making this compound an intriguing subject for future research in synthetic methodology.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Currently, specific, high-yield synthetic routes for 2,4-Bis(benzylthio)benzonitrile are not well-documented in publicly available research. Future synthetic explorations could focus on developing efficient and sustainable methods for its preparation.

One promising avenue lies in the advancement of organocatalytic methods for the synthesis of thioethers. Recent developments have demonstrated the use of organocatalysts for the formation of C-S bonds under mild conditions, often avoiding the use of metal catalysts. dtu.dknih.govnih.gov Research could be directed towards a one-pot, three-component reaction involving 2,4-dihalobenzonitrile, benzyl (B1604629) mercaptan, and a suitable organocatalyst.

Another area of interest is the refinement of copper-catalyzed cross-coupling reactions . Copper-based systems are known to be effective for the formation of aryl thioether bonds. orgsyn.orgdoi.org Future work could optimize reaction conditions, such as the choice of copper salt, ligand, base, and solvent, to achieve a high-yield synthesis of this compound from 2,4-dihalobenzonitrile and benzyl mercaptan. Investigating the use of more sustainable and readily available sulfur sources in these reactions would also be a valuable contribution.

Advanced Computational Modeling for Material Properties

The electronic and structural properties of this compound are yet to be computationally investigated. Advanced computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into its potential as a functional material.

Future computational studies could focus on:

| Predicted Property | Potential Application |

| Electron affinity and ionization potential | Evaluation for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |

| Molecular geometry and conformational analysis | Understanding the spatial arrangement of the benzylthio groups and its influence on crystal packing and material morphology. |

| Vibrational frequencies | Aiding in the experimental characterization of the compound through techniques like infrared and Raman spectroscopy. |

| Non-linear optical (NLO) properties | Assessing its potential for applications in photonics and optoelectronics. |

These computational predictions would not only provide a fundamental understanding of the molecule but also guide experimental efforts towards targeted applications.

Development of Next-Generation Catalytic Systems

The sulfur atoms in the thioether linkages of this compound present an opportunity for its use as a ligand in catalysis. The development of novel catalytic systems based on this compound could lead to new and efficient chemical transformations.

Future research could explore the coordination chemistry of this compound with various transition metals. The resulting metal complexes could be screened for catalytic activity in a range of reactions, including:

Cross-coupling reactions: The design of palladium or nickel complexes for Suzuki, Heck, or Sonogashira couplings.

Hydrogenation reactions: Investigating the potential of its ruthenium or rhodium complexes as catalysts for the hydrogenation of unsaturated compounds.

C-H activation: Exploring its use as a ligand in catalytic systems designed for the direct functionalization of C-H bonds.

The electronic and steric properties of the benzonitrile (B105546) and benzyl groups could offer unique selectivity and reactivity profiles in these catalytic applications.

Integration into Advanced Functional Materials

The unique combination of a polar nitrile group and flexible benzylthio substituents suggests that this compound could be a valuable building block for advanced functional materials.

Future research in this area could focus on:

Polymer Synthesis: Incorporating this compound as a monomer or a functional additive into polymers. The resulting materials could exhibit interesting properties such as high refractive index, thermal stability, or specific sensing capabilities. Thioether-containing polymers have shown promise in areas like self-healing materials and sensors. doi.org

Metal-Organic Frameworks (MOFs): Utilizing the nitrile group and the sulfur atoms as coordination sites for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

Luminescent Materials: Investigating the photophysical properties of this compound and its derivatives. The presence of the aromatic rings and thioether linkages might lead to interesting fluorescence or phosphorescence characteristics, making them candidates for use in sensing or imaging applications.

The exploration of these research directions will be crucial in determining the scientific and technological relevance of this compound and unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Bis(benzylthio)benzonitrile, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, thiol-benzylation of 2,4-dichlorobenzonitrile with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) is a standard route. Key parameters include:

- Temperature : Elevated temperatures (~100–120°C) enhance reaction rates but require careful control to avoid side reactions like oxidation of thiols .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and stabilize transition states .

- Stoichiometry : A 2:1 molar ratio of benzyl mercaptan to benzonitrile precursor ensures complete substitution at both positions .

- Validation : Monitor reaction progress via TLC or HPLC, targeting >95% conversion to minimize purification challenges .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets in δ 7.2–8.0 ppm, with deshielding observed at the nitrile-substituted position.

- Benzylthio (–S–CH₂–) protons resonate as a singlet near δ 4.2–4.3 ppm .

- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2220–2240 cm⁻¹, while thioether (C–S) vibrations occur at ~650–700 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 329 (M⁺) and fragmentation patterns consistent with benzylthio group loss .

Advanced Research Questions

Q. How do structural modifications at the benzylthio groups affect the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing/Donating Substituents : Introducing groups like –NO₂ (electron-withdrawing) on the benzyl ring increases the electrophilicity of the nitrile group, enhancing reactivity in cycloaddition reactions. Conversely, –OCH₃ (electron-donating) reduces nitrile activation .

- Steric Effects : Bulky substituents (e.g., ortho-methyl) on the benzylthio moiety hinder π-stacking interactions in supramolecular assemblies, as shown in comparative crystallographic studies .

- Experimental Design : Use Hammett σ constants to correlate substituent effects with reaction rates in SNAr or catalytic coupling reactions .

Q. What computational methods are employed to model the interaction of this compound with biological targets, and how do these predictions align with experimental data?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to enzymes like cytochrome P450, where the nitrile group coordinates to heme iron.

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in electrochemical assays .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Tabulate data from multiple sources (Table 1). For example, antimicrobial activity discrepancies may arise from variations in bacterial strains or assay protocols .

- Dose-Response Studies : Conduct standardized MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines to reconcile conflicting results .

Table 1 . Comparative Biological Activities of Benzonitrile Derivatives

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | Notes |

|---|---|---|---|

| This compound | 8–16 (Gram-positive) | 12.5 (HeLa) | PD-L1 inhibition potential |

| 3,5-Bis(trifluoromethyl) | 32–64 | 5.8 (MCF-7) | Enhanced potency in lipophilic media |

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability profiles for this compound?

- Methodological Answer :

- Decomposition Pathways : Thermogravimetric analysis (TGA) under nitrogen vs. air shows divergence due to oxidative degradation of thioether groups above 200°C .

- Sample Purity : Impurities (e.g., residual DMF) lower observed melting points. Recrystallize from ethanol/water (7:3) to achieve >99% purity before analysis .

Experimental Optimization

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.